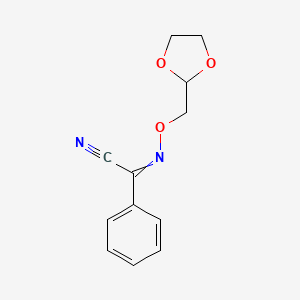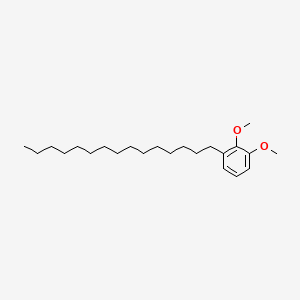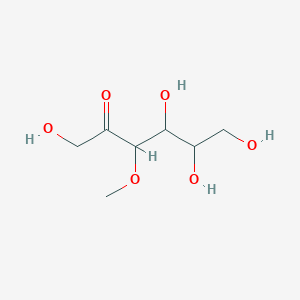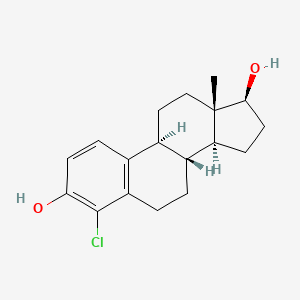
1,4-Dibromo-2,3-butanedione
概要
説明
1,4-Dibromo-2,3-butanedione, also known as 1,4-Dibromodiacetyl, is an alpha-diketone . It is a light yellow powder with an irritating odor . It is used in refluxing methanol to yield a new chiral pyridylthiazole ligand and as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 1,4-Dibromo-2,3-butanedione involves a reaction with sodium bromate and hydrogen bromide in chloroform at 25 - 35°C for 14.5 hours . The reaction is complete after 7 hours, followed by liquid separation, desolvation of the organic phase, and vacuum distillation of 81°C/5mm fractions to obtain the product with a yield of 90% .Molecular Structure Analysis
The molecular formula of 1,4-Dibromo-2,3-butanedione is C4H4Br2O2 . Its molecular weight is 243.88 g/mol . The InChI key is RZMOICJDRADLCT-UHFFFAOYSA-N .Chemical Reactions Analysis
1,4-Dibromo-2,3-butanedione has been used in a novel multicomponent cyclopolymerization (MCCP) of diisocyanides, activated alkynes, and 1,4-dibromo-2,3-butanedione using catalyst-free one-pot reactions under mild conditions to prepare PIFs containing bromomethyl groups .Physical And Chemical Properties Analysis
1,4-Dibromo-2,3-butanedione is a powder with a melting point of 117-119 °C (lit.) . It has good solubility and thermal stability .科学的研究の応用
Organic Chemistry Model Organism
1,4-Dibromo-2,3-butanedione is an organic compound that is used as a model organism in organic chemistry . It provides a simple and effective way to study the properties and reactions of organic compounds.
Light Reactivity
This compound is reactive with light and can emit light when it reacts with oxygen . This property makes it useful in studies related to photochemistry and photophysics.
Synthesis of Adenine Nucleotides
1,4-Dibromo-2,3-butanedione has been studied for its use in the synthesis of adenine nucleotides . Adenine nucleotides are essential components of DNA and RNA, and their synthesis is a crucial aspect of molecular biology.
Synthesis of Amino Acids
This compound is also used in the synthesis of amino acids . Amino acids are the building blocks of proteins, and their synthesis is a fundamental process in biochemistry.
Multicomponent Cyclopolymerizations
1,4-Dibromo-2,3-butanedione is used in multicomponent cyclopolymerizations of diisocyanides and activated alkynes . This process is used to prepare polymers containing iminofuran (PIFs) with bromomethyl groups .
Preparation of Functional Polyiminofurans
The compound is used in the preparation of functional polyiminofurans containing bromomethyl groups . These polymers have good solubility and thermal stability, and they can be postfunctionalized to prepare multifunctional materials .
Photophysical Properties
Polymers prepared from 1,4-Dibromo-2,3-butanedione have cluster-triggered emission characteristics . This property can be used in the development of new materials for optoelectronic devices.
Degradation under UV Irradiation
Thin films made from polymers prepared using 1,4-Dibromo-2,3-butanedione quickly degrade under UV irradiation . This property can be utilized in the development of materials for controlled release systems and other applications where degradation under specific conditions is desirable.
作用機序
Target of Action
1,4-Dibromo-2,3-butanedione is primarily used in the synthesis of functional polyiminofurans containing bromomethyl groups . The primary targets of this compound are the reactants involved in the multicomponent cyclopolymerization process .
Mode of Action
The compound interacts with diisocyanides and activated alkynes in a catalyst-free multicomponent cyclopolymerization process . This interaction results in the synthesis of functional polyiminofurans containing bromomethyl groups .
Biochemical Pathways
It plays a crucial role in the synthesis of functional polyiminofurans, which can be used in various chemical and pharmaceutical applications .
Result of Action
The primary result of the action of 1,4-Dibromo-2,3-butanedione is the production of functional polyiminofurans containing bromomethyl groups . These polymers have good solubility and thermal stability . They can be used to produce advanced materials with potential applications in chemical and pharmaceutical industries .
Safety and Hazards
将来の方向性
1,4-Dibromo-2,3-butanedione and its derivatives are important intermediates for the synthesis of compounds possessing promising anticancer activity . It has also been used in the preparation of functional polyiminofurans containing bromomethyl groups . This suggests potential future directions in the field of medicinal chemistry and polymer materials.
特性
IUPAC Name |
1,4-dibromobutane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2O2/c5-1-3(7)4(8)2-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMOICJDRADLCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064219 | |
| Record name | 2,3-Butanedione, 1,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Aldrich MSDS] Irritating odor; [Alfa Aesar MSDS] | |
| Record name | 1,4-Dibromo-2,3-butanedione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9747 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,4-Dibromo-2,3-butanedione | |
CAS RN |
6305-43-7 | |
| Record name | 1,4-Dibromo-2,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6305-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dibromobutanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Dibromobiacetyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Dibromobiacetyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Butanedione, 1,4-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Butanedione, 1,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibromobutane-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIBROMOBUTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHZ2FG6JE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![1h-Pyrazolo[3,4-d]pyrimidine](/img/structure/B1217852.png)